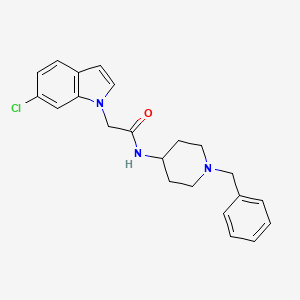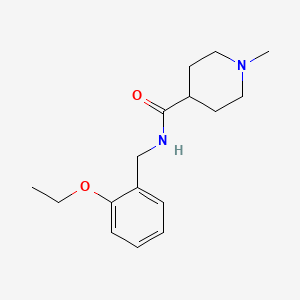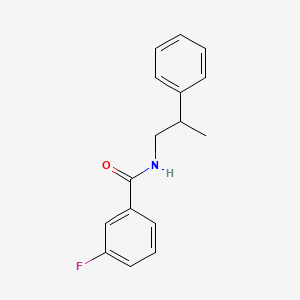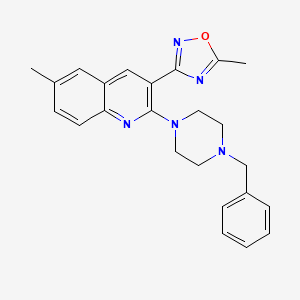
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide
Übersicht
Beschreibung
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 392.18484064 g/mol and the complexity rating of the compound is 644. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(4-morpholinyl)benzamide and its derivatives are synthesized for various scientific applications, often using antipyrine-based compounds as intermediates. These compounds are characterized for their potential biological applications, such as their ability to bind to nucleotide protein targets, as seen in Saeed et al. (2015) Saeed et al., 2015 and Saeed et al., 2020.
Antimicrobial and Antibacterial Activities
Some derivatives of this compound demonstrate antimicrobial and antibacterial activities. For instance, specific Schiff bases containing this compound exhibit moderate to good antibacterial activity against strains like E. coli and S. aureus, as reported by Asiri and Khan (2010) Asiri & Khan, 2010. Similarly, novel pyrazolyl, isoxazolyl, and pyrimidinyl derivatives derived from this compound showed mild to moderate activity against various microorganisms Fadda et al., 2017.
Anti-Inflammatory and Analgesic Properties
Enaminonitrile derivatives of this compound have been studied for their anti-inflammatory and analgesic activities. Fadda and Elattar (2015) reported that these derivatives protected rats from carrageenan-induced inflammation and exhibited significant analgesic activity in tests like the hot plate test and acetic acid-induced writhing assay Fadda & Elattar, 2015.
Anticancer Activities
Derivatives of this compound have been explored for their anticancer properties. Ghorab et al. (2014) synthesized pyrazolone derivatives bearing biologically active moieties from 4-aminoantipyrine and evaluated their effectiveness against the human tumor breast cancer cell line MCF7. Several compounds showed promising anticancer activity with IC50 values ranging from 30.68 to 60.72 μM Ghorab et al., 2014.
Corrosion Inhibition
This compound and its derivatives have been studied for their potential as corrosion inhibitors. Tawfik (2015) synthesized Schiff surfactants based on this compound and found them to be effective inhibitors against the corrosion of carbon steel in hydrochloric acid, demonstrating their potential in industrial applications Tawfik, 2015.
Eigenschaften
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-morpholin-4-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-16-20(22(28)26(24(16)2)19-6-4-3-5-7-19)23-21(27)17-8-10-18(11-9-17)25-12-14-29-15-13-25/h3-11H,12-15H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYUVRLSIUMELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-methoxyphenyl)-2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylsulfanyl)acetamide](/img/structure/B4505600.png)
![4-{6-[4-(4-biphenylylcarbonyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4505605.png)
![3-methyl-6-phenyl-N-(4-pyridylmethyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4505612.png)
![N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-methylbenzamide](/img/structure/B4505617.png)
![N-(4-{2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}phenyl)acetamide](/img/structure/B4505637.png)


![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B4505657.png)
![({[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid](/img/structure/B4505664.png)

![1,3-dimethyl-6-(propan-2-yl)-N-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4505687.png)

![6-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-2-(trifluoromethyl)-1,3-benzothiazole](/img/structure/B4505705.png)
